Welcome to the BenchChem Online Store!
molecular formula C6H7Br3N2 B3260814 5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide CAS No. 335033-38-0

5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide

Cat. No. B3260814
M. Wt: 346.85 g/mol
InChI Key: HWARTXMPXSZHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09321769B2

Procedure details

A solution of 2-amino-5-bromo-3-(hydroxymethyl)pyridine (34.6 g, 170.0 mmol) in hydrobromic acid (48% in H2O, 93 mL) was stirred at reflux overnight. The reaction mixture was cooled to room temperature, the precipitated product filtered and washed with H2O (100 mL) and dried. The title product was obtained as a light yellow solid (36.1 g, 56%, py 96.5%).
Quantity
34.6 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH2:8]O)=[CH:6][C:5]([Br:10])=[CH:4][N:3]=1.[BrH:11]>>[BrH:10].[NH2:1][C:2]1[C:7]([CH2:8][Br:11])=[CH:6][C:5]([Br:10])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
34.6 g
Type
reactant
Smiles
NC1=NC=C(C=C1CO)Br
Name
Quantity
93 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitated product filtered
WASH
Type
WASH
Details
washed with H2O (100 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Br.NC1=NC=C(C=C1CBr)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.